predicted biological activity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
predicted biological activity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a synthetic compound that marries two such pharmacologically significant moieties: the conformationally rigid azetidine ring and the versatile phenyl ketone core. While direct biological data for this specific molecule is not publicly available, its constituent parts provide a strong basis for predicting its therapeutic potential. The azetidine scaffold is a cornerstone of numerous approved drugs, conferring enhanced pharmacokinetic properties and potent biological activity across oncology, inflammation, and central nervous system (CNS) disorders.[1][2] Similarly, phenyl ketone derivatives are recognized for a wide spectrum of bioactivities, including anticancer and anti-inflammatory effects.[3]
This guide synthesizes information from these related chemical classes to build a predictive profile for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate. We hypothesize three primary avenues of biological activity: anticancer effects via kinase inhibition , anti-inflammatory modulation , and CNS receptor interaction . For each predicted activity, this document outlines the mechanistic rationale, identifies putative molecular targets, and provides detailed, self-validating experimental workflows for validation. By grounding these predictions in the established pharmacology of analogous compounds and proposing a clear, actionable research plan, this guide serves as a foundational resource for drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.
Introduction: A Molecule of Predicted Promise
The rational design of novel therapeutics often involves the strategic combination of well-characterized pharmacophores. Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate represents a compelling case study in this approach, integrating two scaffolds renowned for their favorable biological and physicochemical properties.
The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a "privileged scaffold" in medicinal chemistry.[4] Its appeal stems from a unique combination of properties:
-
Conformational Rigidity: The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.[4][5]
-
Improved Physicochemical Properties: Azetidines are sp³-rich, three-dimensional structures that can enhance solubility and metabolic stability compared to more planar aromatic systems.[1]
-
Pharmacokinetic Enhancement: The incorporation of azetidine motifs has been successfully used to improve the pharmacokinetic profiles of drug candidates.[1]
This has led to the inclusion of azetidine in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , highlighting its utility in targeting kinases.[1][2] The broad pharmacological potential of azetidine-containing compounds spans anticancer, anti-inflammatory, antiviral, and CNS-modulating activities.[1][6]
The Phenyl Ketone Moiety as a Versatile Pharmacophore
The phenyl ketone core is a common feature in a multitude of biologically active compounds. This structural unit can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. Phenyl ketone derivatives have demonstrated a wide array of pharmacological activities, such as hepatoprotective, anti-inflammatory, antimicrobial, and anticancer effects.[3] Their synthetic tractability allows for facile modification to optimize potency and selectivity.
Rationale for Investigating Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
The subject molecule, with CAS Number 898761-17-6, combines these two key features.[7] The azetidinylmethyl group introduces a basic nitrogen atom and the desirable properties of the azetidine ring, while the phenyl-oxoheptanoate chain provides a lipophilic tail and a carbonyl group for potential hydrogen bonding. The ethyl ester may also function as a prodrug, undergoing in vivo hydrolysis to the more soluble carboxylic acid, potentially altering its pharmacokinetic profile and target engagement. This logical combination of established pharmacophores warrants a thorough investigation into its potential biological activities.
Physicochemical Profile and Structural Features
A foundational step in predicting biological activity is the analysis of a compound's structural and physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to interact with biological targets.
Molecular Structure
The structure of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is characterized by a central phenyl ring substituted at the meta-position with an azetidin-1-ylmethyl group and a 7-oxoheptanoate chain.
Caption: 2D representation of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate.
Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 317.43 g/mol [7] | Yes (< 500) |
| LogP (o/w) | ~3.5 - 4.0 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 (N and 3xO) | Yes (≤ 10) |
| Molar Refractivity | ~92 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | ~49.8 Ų | Good (indicates potential for good cell permeability) |
These predictions suggest that the compound possesses favorable drug-like properties and is likely to have good oral bioavailability and cell membrane permeability, making it a viable candidate for further development.
Predicted Biological Activities and Putative Molecular Targets
Based on the principle that chemical structure dictates biological function, we can infer potential activities by analyzing the compound's core motifs.[9]
Hypothesis 1: Anticancer Activity via Kinase Inhibition
Rationale: The azetidine moiety is a key component of several successful kinase inhibitors.[1][2] For instance, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in cancer signaling.[10] The aberrant activation of signaling pathways like RAS/RAF/MEK/ERK and JAK/STAT is a hallmark of many cancers, making the kinases within these pathways prime therapeutic targets.[2][11]
Putative Molecular Targets:
-
MEK1/2: Mitogen-Activated Protein Kinase Kinase, a central component of the RAS/RAF/MEK/ERK pathway.
-
JAK family kinases (JAK1/2/3): Non-receptor tyrosine kinases that mediate cytokine signaling.
-
STAT3: A transcription factor often constitutively activated in cancer, downstream of JAK signaling.
Caption: A tiered workflow for the experimental validation of predicted activities.
Protocol: Kinase Inhibition Panel Screening
Objective: To perform a broad screen of the compound's inhibitory activity against a panel of therapeutically relevant kinases.
Causality: This initial screen is critical for identifying the most promising kinase targets. A broad panel is used because the phenyl-azetidine scaffold could potentially fit into the ATP-binding site of numerous kinases. This unbiased approach prevents premature focus on a single target.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of >100 purified human kinases. Include key kinases from the predicted target families (e.g., MEK1, JAK2, STAT3-related kinases like SRC).
-
Assay Principle: Most commercial assays are based on measuring the remaining ATP after the kinase reaction, often using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
Execution:
-
In a 384-well plate, add the kinase, substrate, and ATP.
-
Add the test compound or vehicle control (DMSO).
-
Incubate at room temperature for the specified time (e.g., 60 minutes).
-
Add the detection reagent to stop the reaction and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
-
-
Self-Validation/Controls:
-
Positive Control: A known potent inhibitor for each kinase (e.g., Staurosporine for broad inhibition, specific inhibitors for key targets).
-
Negative Control: DMSO vehicle.
-
No-Enzyme Control: To determine background signal.
-
Protocol: Cancer Cell Proliferation Assay (MTT)
Objective: To determine if hits from the kinase screen translate to anti-proliferative effects in relevant cancer cell lines.
Causality: A compound that inhibits a kinase involved in cell growth should, in theory, reduce the proliferation of cancer cells that are dependent on that kinase pathway. This assay validates the physiological relevance of the biochemical kinase inhibition. Cell lines are chosen based on their known genetic drivers (e.g., BRAF-mutant melanoma for MEK inhibitors, STAT3-addicted breast cancer for STAT3 pathway inhibitors).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma for MEK, MDA-MB-231 breast cancer for STAT3) in appropriate media supplemented with 10% FBS.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
Self-Validation/Controls:
-
Positive Control: A known cytotoxic drug relevant to the cell line (e.g., Cobimetinib for A375).
-
Negative Control: DMSO vehicle.
-
No-Cell Control: Media only for background absorbance.
-
Data Interpretation and Future Directions
The results from the proposed workflows will provide a clear path forward.
-
Scenario 1: Potent Kinase Inhibition and Cellular Activity: If the compound shows potent inhibition of specific kinases (e.g., JAK2, MEK1) and a corresponding low IC₅₀ in relevant cancer cell lines, this provides strong validation for the anticancer hypothesis. The next steps would involve medicinal chemistry efforts to improve potency and selectivity (lead optimization) and subsequent testing in animal models of cancer.
-
Scenario 2: Anti-inflammatory Hits: If the compound inhibits JAKs or COX enzymes and reduces cytokine release from macrophages, this supports the anti-inflammatory hypothesis. Future work would focus on in vivo models of inflammation, such as collagen-induced arthritis or LPS-induced systemic inflammation.
-
Scenario 3: CNS Receptor Binding: If the compound shows significant binding to dopamine or muscarinic receptors, this opens a new therapeutic avenue. Follow-up would require functional assays (e.g., cAMP measurement, calcium flux) to determine if the compound is an agonist or antagonist, followed by behavioral studies in animal models.
-
Scenario 4: No Significant Activity: If the compound is inactive in all primary screens, it may be deprioritized. However, the core scaffold could still be valuable, and further synthetic modifications could be explored to unlock its biological potential.
Conclusion
Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate stands as a promising, yet uncharacterized, chemical entity. By leveraging a predictive approach grounded in the established pharmacology of its core scaffolds, we have constructed a robust, data-driven framework for its investigation. The hypotheses of anticancer, anti-inflammatory, and CNS activities are supported by extensive literature on azetidine and phenyl ketone-containing molecules. The detailed experimental workflows provided herein offer a clear and logical path to validate these predictions, transforming this molecule from a structural concept into a potential therapeutic lead. This guide underscores the power of integrating predictive science with rigorous experimental design to accelerate the drug discovery process.
References
-
Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Azetidines of pharmacological interest - PubMed Source: PubMed URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]
-
Title: Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate Source: MDPI URL: [Link]
-
Title: 2026: the year AI stops being optional in drug discovery Source: Drug Discovery World URL: [Link]
-
Title: (PDF) Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl) Source: ResearchGate URL: [Link]
-
Title: ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate | Rieke Metals Source: Rieke Metals URL: [Link]
-
Title: Structure of azetidine‐containing compounds found in nature Source: ResearchGate URL: [Link]
-
Title: Predicted Biological Activity of Purchasable Chemical Space Source: ACS Publications URL: [Link]
-
Title: Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity Source: NIH National Library of Medicine URL: [Link]
-
Title: In silico methods for drug-target interaction prediction Source: NIH National Library of Medicine URL: [Link]
-
Title: Neural Network Models for Prediction of Biological Activity using Molecular Dynamics Data: A Case of Photoswitchable Peptides Source: NIH National Library of Medicine URL: [Link]
-
Title: Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models Source: MDPI URL: [Link]
-
Title: Computational/in silico methods in drug target and lead prediction Source: Oxford Academic URL: [Link]
- Title: Synthesis of azetidine derivatives Source: Google Patents URL
-
Title: In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning Source: MDPI URL: [Link]
-
Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]
-
Title: In Silico Target Prediction Source: Creative Biolabs URL: [Link]
-
Title: Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity Source: NIH National Library of Medicine URL: [Link]
-
Title: 7-Oxoheptanoate | C7H11O3- Source: PubChem - NIH URL: [Link]
-
Title: Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids Source: MDPI URL: [Link]
-
Title: Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges Source: MDPI URL: [Link]
-
Title: Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors Source: PubMed URL: [Link]
-
Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: NIH National Library of Medicine URL: [Link]
-
Title: Predicting bioactivity Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Cas 7737-62-4,3-OXOENANTHIC ACID ETHYL ESTER Source: LookChem URL: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate | #6125-0408-00 | Rieke Metals Products & Services [riekemetals.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
